Diisooctyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl phosphonate is an organophosphorus compound characterized by the presence of two isooctyl groups attached to a phosphonate moiety. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisooctyl phosphonate can be synthesized through a catalytic process. One common method involves reacting this compound with sodium ethylate to obtain sodium this compound. This intermediate is then reacted with chloro-iso-octane under the catalysis of an alkali metal salt of iodine at temperatures ranging from 150-160°C for 2-4 hours. The reaction mixture is then saponified, separated, and distilled to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the consumption of chloro-iso-octane and minimize byproduct formation, thereby improving the overall yield to approximately 92.3% .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. For example, the reaction of this compound with sodium ethylate.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common Reagents and Conditions
Sodium Ethylate: Used in the initial step to form sodium this compound.
Chloro-iso-octane: Reacts with sodium this compound under catalytic conditions.
Alkali Metal Salt of Iodine: Acts as a catalyst in the reaction.
Major Products Formed
The primary product of these reactions is this compound itself, along with various intermediates and byproducts depending on the specific reaction conditions.
Scientific Research Applications
Diisooctyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and extraction agents for metal separation
Mechanism of Action
The mechanism by which diisooctyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of naturally occurring phosphates. This allows it to participate in metabolic pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phosphinic Acids: These compounds have a similar structure but differ in the presence of phosphorus-carbon bonds.
Phosphonates: Share the phosphonate moiety but may have different alkyl or aryl groups attached
Uniqueness
Diisooctyl phosphonate is unique due to its specific isooctyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring stability and versatility.
Properties
CAS No. |
36116-84-4 |
---|---|
Molecular Formula |
C16H34O3P+ |
Molecular Weight |
305.41 g/mol |
IUPAC Name |
bis(6-methylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1 |
InChI Key |
DBLFQTDPPZZDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCO[P+](=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.